molecular formula C8H6FN3S B2391929 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 306298-82-8

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2391929
CAS No.: 306298-82-8
M. Wt: 195.22
InChI Key: AEONTSBVCLDDLE-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential biological activities The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-fluorobenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Time: Several hours to ensure complete reaction

The reaction mixture is then acidified to precipitate the desired product, which is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine

    Nucleophiles: Amines, alcohols

    Catalysts: Acid or base catalysts for cyclization reactions

Major Products

    Disulfides: Formed by oxidation of the thiol group

    Substituted Triazoles: Formed by nucleophilic substitution

    Complex Heterocycles: Formed by cyclization reactions

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it has been shown to interact with topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenyl group, which enhances its biological activity and chemical stability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(3-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEONTSBVCLDDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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